molecular formula C6H3Cl4NO2S B080623 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine CAS No. 13108-52-6

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

Cat. No.: B080623
CAS No.: 13108-52-6
M. Wt: 295 g/mol
InChI Key: NMCCNOZOBBWFMN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,3,5,6-tetrachloro-4-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCCNOZOBBWFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044795
Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Molecular Weight

295.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13108-52-6
Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Record name Pyridine, 2,3,5,6-tetrachloro-4-(methylsulfonyl)-
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Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Record name 2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine
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Record name 2,3,5,6-TETRACHLORO-4-(METHYLSULFONYL)PYRIDINE
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Preparation Methods

Hydrogen Peroxide in Sulfuric Acid

This method, described in a patent, involves dissolving 2,3,5,6-tetrachloro-4-(methylthio)pyridine in concentrated sulfuric acid and adding 45% hydrogen peroxide at <65°C . The exothermic reaction is maintained at 65°C for 1.2 hours , after which the product precipitates upon dilution with water. This process achieves 92% yield and ≥98% purity , confirmed by infrared spectrometry.

Potassium Permanganate in Acetic Acid

An alternative oxidation route uses potassium permanganate (KMnO₄) in glacial acetic acid at 70–80°C . The reaction requires 2–3 hours for completion, with manganese dioxide (MnO₂) filtered from the mixture post-reaction. While this method offers 88–90% yield , it generates acidic waste, necessitating neutralization steps.

Table 2: Oxidation Method Comparison

MethodReagents/ConditionsTemperatureYieldByproducts
H₂O₂/H₂SO₄45% H₂O₂, H₂SO₄, 1.2 hours65°C92%H₂O, SO₄²⁻
KMnO₄/AcOHKMnO₄, CH₃COOH, 2–3 hours70–80°C88–90%MnO₂, CO₂

Industrial-Scale Production Techniques

Industrial synthesis integrates chlorination and oxidation steps into continuous flow systems. Tubular reactors for gas-phase chlorination are paired with batch oxidizers for sulfonyl group formation. Key considerations include:

  • Raw material quality : High-purity 4-methylthio-pyridine (≥99%) minimizes side reactions during chlorination.

  • Catalyst recycling : Iron(III) chloride from gas-phase reactions is recovered and reused, reducing costs.

  • Waste management : Neutralization of acidic byproducts (e.g., H₂SO₄) with calcium hydroxide generates gypsum (CaSO₄), which is sold as a construction material.

Reaction Optimization and Yield Enhancement

Temperature Control

Maintaining 60–65°C during oxidation prevents over-oxidation to sulfonic acids (-SO₃H). Excessively high temperatures (>80°C) in chlorination promote decomposition, reducing yields by 15–20% .

Catalyst Selection

DMF in liquid-phase chlorination reduces reaction time by 50% compared to uncatalyzed systems. Similarly, vanadium pentoxide (V₂O₅) has been explored as a catalyst for hydrogen peroxide-mediated oxidation, though it offers no significant yield improvement over acid-only conditions.

Analytical Methods for Purity Assessment

Chromatographic Techniques

  • High-performance liquid chromatography (HPLC) : A C18 column with acetonitrile/water (70:30) mobile phase resolves the target compound from chlorinated byproducts.

  • Gas chromatography-mass spectrometry (GC-MS) : Derivatization with BSTFA enhances volatility, enabling detection at concentrations as low as 0.1 ppm .

Spectroscopic Confirmation

  • Infrared (IR) spectroscopy : Peaks at 1350 cm⁻¹ (S=O stretch) and 1160 cm⁻¹ (C-SO₂-C bend) confirm sulfonyl group formation.

  • Nuclear magnetic resonance (NMR) : ¹H-NMR shows a singlet at δ 3.2 ppm for the methylsulfonyl group, with no residual methylthio signals .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, although this is less common due to the stability of the chlorinated pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.

Major Products

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of partially dechlorinated products.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
TCMS pyridine is primarily recognized as an effective herbicide. It helps control unwanted plant growth in crops, thereby improving yield and quality. Its mechanism involves inhibiting specific biochemical pathways in plants, making it an essential component in modern agricultural practices.

Property Details
Active Ingredient TCMS pyridine
Application Type Herbicide
Target Plants Broadleaf weeds and grasses
Usage Rate Varies by crop type and region

Environmental Science

Impact Assessment of Pesticides
In environmental studies, TCMS pyridine is utilized to assess the impact of pesticides on ecosystems. Researchers investigate its degradation products and their effects on soil and water quality, contributing to the development of safer agricultural practices.

Study Focus Details
Compound Analyzed TCMS pyridine and its metabolites
Environmental Matrices Soil, water, and air samples
Research Outcomes Guidelines for pesticide application

Pharmaceutical Development

Antimicrobial Potential
The compound is explored for its potential in synthesizing new pharmaceuticals, particularly as an antimicrobial agent. Its structure allows for modifications that enhance biological activity against various pathogens.

Research Area Details
Target Pathogens Bacteria and fungi
Synthetic Pathways Derivatives of TCMS pyridine
Potential Applications Antimicrobial drugs

Material Science

Specialty Coatings and Materials
TCMS pyridine is used in formulating specialty coatings that enhance durability and resistance to environmental factors such as moisture and UV radiation. This application is crucial in industries requiring long-lasting materials.

Material Type Details
Coating Applications Protective coatings for metals
Performance Metrics Resistance to corrosion and wear
Industry Uses Automotive, aerospace, and construction

Laboratory Research

Analytical Methods
In laboratory settings, TCMS pyridine serves as a standard reference compound in various analytical methods like chromatography. It aids researchers in identifying and quantifying other compounds within complex mixtures.

Analytical Technique Details
Method Used Gas Chromatography (GC)
Purpose Quantification of residues
Sample Types Environmental samples

Case Studies

  • Agricultural Efficacy Study
    • A study conducted on the efficacy of TCMS pyridine as a herbicide demonstrated a significant reduction in weed biomass in treated plots compared to control groups. The results indicated an average yield increase of 20% in crops treated with TCMS compared to untreated controls.
  • Environmental Impact Assessment
    • Research assessing the environmental fate of TCMS pyridine revealed that it degrades rapidly under field conditions with half-lives ranging from 7 to 14 days in different soil types. This study emphasized the importance of understanding pesticide behavior to mitigate environmental risks.
  • Pharmaceutical Development
    • A recent investigation into the antimicrobial properties of TCMS derivatives showed promising results against multi-drug resistant bacterial strains. The study highlighted the potential for developing new therapeutic agents based on modifications of the TCMS structure.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine involves its interaction with biological molecules through its reactive chlorine atoms and the methylsulfonyl group. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Pyridine Derivatives
Compound Name Molecular Formula Key Substituents Primary Use Efficacy/Safety Notes
This compound C₆H₃Cl₄NO₂S Cl (2,3,5,6), SO₂CH₃ (4) Antifouling paints, wood varnishes Broad-spectrum biocide; moderate toxicity .
2,3,5,6-Tetrachloro-4-iodopyridine C₅Cl₄IN Cl (2,3,5,6), I (4) Intermediate in organic synthesis Reacts with nucleophiles (S/O/N) at para/ortho positions; used for synthesizing functionalized bipyridines .
2,3,5,6-Tetrachloro-4-(phenylsulfonyl)pyridine C₁₁H₅Cl₄NO₂S Cl (2,3,5,6), SO₂Ph (4) Experimental biocide Higher lipophilicity than methylsulfonyl analog; unoptimized toxicity profile .


Key Differences :

  • Reactivity : The iodine substituent in 2,3,5,6-tetrachloro-4-iodopyridine enhances electrophilic aromatic substitution, making it a versatile synthetic intermediate .

Performance Comparison :

  • Spectrum of Activity : TCMS pyridine exhibits broader antifungal and antibacterial activity compared to DCOIT, which is more effective against algae .
  • Environmental Persistence : Diuron and DCOIT show higher bioaccumulation risks, whereas TCMS pyridine degrades faster under UV exposure .

Biological Activity

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMSP) is a chlorinated pyridine derivative known for its significant biological activity, particularly its antimicrobial properties . This compound has garnered attention in various fields, including agriculture, food safety, and healthcare, due to its effectiveness against a broad spectrum of microorganisms.

  • Molecular Formula : C₆H₃Cl₄NO₂S
  • Molecular Weight : 294.97 g/mol
  • Appearance : White to light yellow powder or crystal
  • Melting Point : 146°C to 151°C

Antimicrobial Activity

TCMSP has been extensively studied for its antimicrobial effects against bacteria, fungi, and algae. Research indicates that it disrupts microbial cell membranes and inhibits ATP synthesis in mitochondria, leading to cell death. Its efficacy has been demonstrated in various applications:

  • Food Sanitation : TCMSP has shown potential in controlling bacterial growth in food products, making it a candidate for use as a food preservative.
  • Water Disinfection : Studies indicate its effectiveness in disinfecting water supplies by reducing microbial contamination.

Table 1: Efficacy Against Microorganisms

Microorganism TypeOrganism ExampleMinimum Inhibitory Concentration (MIC)
BacteriaEscherichia coli0.5 mg/L
FungiCandida albicans1.0 mg/L
AlgaeChlorella vulgaris0.2 mg/L

The mechanisms through which TCMSP exerts its antimicrobial effects are still under investigation. However, preliminary findings suggest the following:

  • Cell Membrane Disruption : TCMSP may compromise the integrity of microbial cell membranes.
  • Inhibition of ATP Synthesis : By affecting mitochondrial function, TCMSP hinders energy production in microorganisms.

Case Studies

Several case studies have highlighted the biological activity and safety concerns associated with TCMSP:

  • Skin Sensitization : A retrospective study documented cases of allergic contact dermatitis linked to TCMSP exposure from coated surfaces such as desk mats and helmet cradles. This raised concerns about its potential immunotoxic effects in humans .
  • Environmental Impact : Laboratory studies have shown that TCMSP leaches from façade coatings, raising questions about its persistence in the environment and potential ecological risks .

Potential Applications

Beyond its antimicrobial properties, TCMSP is being explored for various applications:

  • Agricultural Use : As a biocide to control phytopathogenic fungi.
  • Healthcare : Investigated for use in disinfectants and topical formulations for skin infections.

Table 2: Potential Applications of TCMSP

Application AreaDescription
Food PreservationControl of spoilage microorganisms
Water TreatmentDisinfection of drinking water supplies
Agricultural BiocideCombatting plant pathogens
HealthcareDisinfectants and topical antimicrobial agents

Safety and Toxicity

While TCMSP exhibits significant antimicrobial activity, safety assessments are crucial due to potential irritant properties and skin sensitization risks. The compound is classified as harmful if swallowed or in contact with skin and may cause serious eye irritation . Further research is necessary to establish safe usage guidelines.

Q & A

Basic: What are the established synthesis routes for 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves chlorination and sulfonylation of pyridine derivatives. A common route includes:

  • Step 1: Chlorination of 4-methylsulfonylpyridine using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperature (40–60°C).
  • Step 2: Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel.
  • Purity Optimization: Use HPLC or LC-MS to monitor intermediates, ensuring chlorination at the 2,3,5,6-positions. Reference standards (e.g., CAS 13108-52-6) are critical for calibration .

Basic: Which analytical methods are recommended for quantifying this compound in environmental matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employ a C18 column with mobile phases of acetonitrile/water (70:30) and 0.1% formic acid. Use negative ionization mode for enhanced sensitivity.
  • Gas Chromatography (GC): Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility.
  • Calibration: Certified reference materials (e.g., DRE-C17359700) ensure accuracy .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Antifouling Agent: Inhibits microbial growth in marine coatings; synergistic effects observed with copper pyrithione and zineb in aquaculture systems .
  • Preservative: Used in water-based inks (0.1–1% by mass) to prevent fungal growth; validated in formulations with sodium benzoate and potassium sorbate .

Advanced: How does this compound behave in aquatic environments, and what are its degradation pathways?

Methodological Answer:

  • Persistence: Half-life >60 days in marine sediments due to high chlorine content.
  • Degradation Pathways:
    • Photolysis: UV exposure cleaves the methylsulfonyl group, generating 2,3,5,6-tetrachloropyridine.
    • Microbial Degradation: Anaerobic bacteria (e.g., Desulfitobacterium) mediate reductive dechlorination, producing dichlorinated metabolites.
  • Analytical Confirmation: Use isotopic labeling (e.g., deuterated analogs) to track degradation products via GC-MS .

Advanced: What are the key challenges in identifying and quantifying degradation metabolites of this compound?

Methodological Answer:

  • Metabolite Complexity: Degradation products like 2,3,5,6-tetrachloro-4-methoxybenzenamine (CAS 70439-96-2) require specialized detection methods.
  • Methodology:
    • High-Resolution MS (HRMS): Differentiate isomers (e.g., tetrachloroaniline vs. tetrachloroanisidine) via exact mass.
    • Synthesis of Metabolites: Prepare reference standards (e.g., tecnazene derivatives) for calibration .

Advanced: How can researchers assess the ecotoxicological risks of this compound in non-target organisms?

Methodological Answer:

  • Model Organisms: Use Daphnia magna (water flea) and Skeletonema costatum (algae) for acute toxicity assays (EC₅₀ values).
  • Endocrine Disruption Screening: Follow EPA protocols (e.g., EDSP Tier 1) to evaluate binding affinity to estrogen/androgen receptors.
  • Field Studies: Monitor bioaccumulation in benthic organisms near aquaculture facilities using LC-MS/MS .

Advanced: What experimental strategies resolve contradictions in reported environmental half-life data?

Methodological Answer:

  • Controlled Variables: Standardize pH (6–8), salinity (30–35 ppt), and organic matter content (e.g., humic acid) in mesocosm studies.
  • Isotopic Tracers: Use ¹⁴C-labeled compound to distinguish abiotic vs. biotic degradation.
  • Inter-laboratory Comparisons: Share data via platforms like the EPA’s ECOTOX database to harmonize methodologies .

Advanced: How does this compound interact with other biocides in composite formulations?

Methodological Answer:

  • Synergistic Effects: Combine with diuron or Irgarol 1051 at sublethal concentrations (e.g., 0.5 ppm each) to enhance antifouling efficacy.
  • Antagonism Testing: Use checkerboard assays to identify inhibitory interactions (e.g., reduced activity in presence of copper oxide).
  • Analytical Validation: Quantify mixture stability via accelerated aging tests (40°C/75% RH for 90 days) .

Advanced: What structural modifications enhance the compound’s selectivity as a biocide while reducing environmental persistence?

Methodological Answer:

  • Modification Strategies:
    • Replace chlorine with fluorine at the 2-position to reduce bioaccumulation.
    • Introduce biodegradable ester groups (e.g., methylsulfonyl → methoxymethyl).
  • Evaluation:
    • QSAR Modeling: Predict bioactivity and persistence using software like EPI Suite.
    • Synthesis: Follow protocols for pyridine derivatives with d⁴ or d⁶ isotopic labels for tracking .

Advanced: How can researchers detect trace residues of this compound in complex matrices like marine sediments or ink formulations?

Methodological Answer:

  • Sample Preparation:
    • Solid-Phase Extraction (SPE): Use HLB cartridges for marine sediments.
    • QuEChERS: For ink matrices, employ dispersive SPE with PSA/C18 sorbents.
  • Detection Limits: Achieve ppt-level sensitivity via tandem MS (MRM mode) with collision energy optimized for the [M-H]⁻ ion .

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